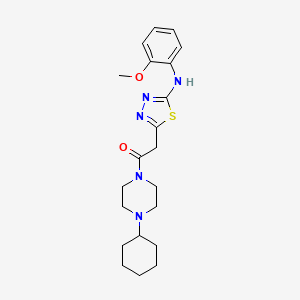

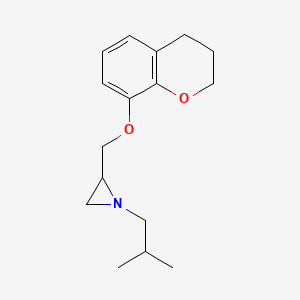

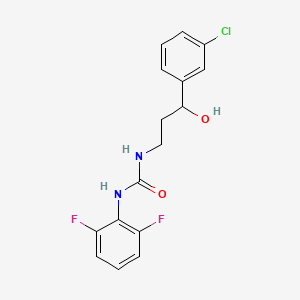

4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide, or 4-CNHTB, is an organic compound that is used in scientific research for a variety of applications. Its structure consists of an aromatic amide with a thiophene ring, a hydroxyphenyl group, and a chlorine atom. This compound has been used in various research applications, such as the synthesis of nanomaterials, the development of drug delivery systems, and the study of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Chemoselective N-benzoylation

A study by Singh et al. (2017) describes the N-benzoylation of aminophenols using benzoylisothiocyanates, resulting in compounds like N-(2-hydroxyphenyl)benzamides, which have biological interest. This process involves the formation of thiourea followed by elimination of thiocyanic acid due to intramolecular nucleophilic attack (Singh, Lakhan, & Singh, 2017).

Pharmacological Properties in Serotonin Receptors

Sonda et al. (2004) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, which showed potential as selective serotonin 4 receptor agonists. These compounds were found to accelerate gastric emptying and increase the frequency of defecation (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Degradation Studies of Antitumor Agents

Santos et al. (2013) investigated the degradation of 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a promising antitumor agent. The study highlights the importance of degradation studies in drug development to understand the stability and degradation products of molecules (Santos, Macedo, Lopes, Pádua, & Oliveira, 2013).

Analysis of Intermolecular Interactions

Chopra and Row (2005) analyzed the crystal structures of halogen-substituted benzanilides, including compounds similar to 4-chloro-N-(4-hydroxyphenyl)benzamide, to understand weak interactions involving halogens. This study provides insights into the packing modes and molecular interactions in the crystalline lattice of these compounds (Chopra & Row, 2005).

Electrophilic Properties in Drug Metabolism

Overton et al. (1986) studied the electrophilic properties of 4-chloro-N-(hydroxymethyl)benzamide, a model compound related to carbinolamides formed during metabolic oxidation of N-methylamides. This research provides insights into the interaction of such compounds with nucleophiles and their potential toxic or carcinogenic properties (Overton, Threadgill, Chipman, Gescher, & Hickman, 1986).

Propiedades

IUPAC Name |

4-chloro-N-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2S/c19-14-5-3-13(4-6-14)18(22)20(12-17-2-1-11-23-17)15-7-9-16(21)10-8-15/h1-11,21H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDKTHIDSKTJAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN(C2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2378666.png)

![4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2378669.png)

![2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2378673.png)

![Spiro[1,3-dihydroindene-2,1'-cyclopentane]-1-amine;hydrochloride](/img/structure/B2378675.png)

![5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378682.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2378685.png)